3-(5-chloro-2-methylphenyl)-1-(2-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(5-chloro-2-methylphenyl)-1-(2-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of benzothienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloro-2-methylphenyl)-1-(2-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Benzothieno[3,2-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as thiophene derivatives and pyrimidine precursors.
Introduction of Substituents: The chloro, methyl, and fluorobenzyl groups can be introduced through various substitution reactions, often involving halogenation and alkylation steps.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothieno ring.
Reduction: Reduction reactions can occur at various functional groups, potentially altering the compound’s biological activity.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens, alkyl halides, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to sulfoxides or sulfones, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: For studying its effects on biological systems and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets can vary depending on the biological context and the specific activity being studied.
Comparison with Similar Compounds
Similar Compounds
Benzothienopyrimidines: Other compounds in this class with similar core structures.
Fluorobenzyl Derivatives: Compounds with similar fluorobenzyl groups.
Chloromethylphenyl Derivatives: Compounds with similar chloromethylphenyl groups.
Uniqueness
The uniqueness of 3-(5-chloro-2-methylphenyl)-1-(2-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione lies in its specific combination of substituents and the resulting biological activities. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H16ClFN2O2S |
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Molecular Weight |
450.9 g/mol |
IUPAC Name |
3-(5-chloro-2-methylphenyl)-1-[(2-fluorophenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H16ClFN2O2S/c1-14-10-11-16(25)12-19(14)28-23(29)22-21(17-7-3-5-9-20(17)31-22)27(24(28)30)13-15-6-2-4-8-18(15)26/h2-12H,13H2,1H3 |
InChI Key |
AKSSAOOTBHOHOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC5=CC=CC=C5F |
Origin of Product |
United States |
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